molecular formula C16H19N B11879751 N-Benzyl-N-ethyl-4-methylaniline

N-Benzyl-N-ethyl-4-methylaniline

Cat. No.: B11879751
M. Wt: 225.33 g/mol
InChI Key: OHAHEESNBPDATQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4-methylaniline (CAS 119-94-8) is a chemical compound with the molecular formula C16H19N and an average mass of 225.33 g/mol . This compound serves as a key synthetic intermediate in the production of triarylmethane dyes, specifically for Acid Blue 90, 91, and 109 . These dyes are utilized in various staining applications in biomedical research and industrial processes. Researchers value this compound as a building block for more complex molecular structures. Its specific substitution pattern, featuring benzyl, ethyl, and methyl groups on the nitrogen atom, makes it a valuable precursor in organic synthesis and catalysis research . The compound is a yellowish to light brown liquid with a boiling point in the range of 161-162 °C and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this product is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and requires careful handling in a well-ventilated environment with appropriate personal protective equipment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-ethyl-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-3-17(13-15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAHEESNBPDATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N Benzyl N Ethyl 4 Methylaniline

Reductive Alkylation Approaches for N,N-Disubstituted Anilines

Reductive alkylation, also known as reductive amination, is a highly effective method for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-Benzyl-N-ethyl-4-methylaniline, this could involve the reaction of N-ethyl-4-methylaniline with benzaldehyde (B42025), followed by reduction.

Catalytic Systems in Reductive Alkylation (e.g., Ruthenium-catalyzed, Platinum/Carbon-catalyzed)

The success of reductive alkylation hinges on the choice of an appropriate catalytic system. Transition metal catalysts are widely employed due to their high efficiency and selectivity.

Ruthenium-catalyzed systems have demonstrated significant utility in the N-alkylation of anilines. Ruthenium complexes can effectively catalyze the reaction between anilines and alcohols, which serve as alkylating agents. This process, known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst.

Platinum/Carbon (Pt/C)-catalyzed reactions are another cornerstone of reductive alkylation. Platinum on carbon is a heterogeneous catalyst that is effective for a wide range of hydrogenation reactions, including the reduction of imines. In the context of synthesizing this compound, a Pt/C catalyst could be used to reduce the imine formed from N-ethyl-4-methylaniline and benzaldehyde under a hydrogen atmosphere. The use of a heterogeneous catalyst like Pt/C simplifies product purification, as the catalyst can be easily removed by filtration at the end of the reaction.

Catalyst SystemSubstratesProductYieldReference
Iridium/grapheneAniline (B41778), Benzyl (B1604629) alcoholN-benzylanilineHigh nih.gov
[Cp*IrCl2]2Primary aminesSecondary aminesGood to High dtu.dk
NHC–Ir(III) complex4-methylaniline, Benzyl alcoholN-benzyl-4-methylaniline72% nih.gov

This table presents data for analogous N-alkylation reactions, illustrating the performance of various catalytic systems.

Mechanistic Insights into Reductive Alkylation Processes

The mechanism of reductive alkylation begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine. The final step is the reduction of the imine to the target amine. In catalytic systems, particularly those involving transition metals and alcohols as alkylating agents, the mechanism is more intricate.

In the "borrowing hydrogen" mechanism, the metal catalyst first dehydrogenates the alcohol to form a carbonyl compound and a metal-hydride species. The newly formed aldehyde or ketone then condenses with the amine to form an imine. Finally, the metal-hydride species transfers the hydrogen back to the imine, reducing it to the final amine product and regenerating the catalyst for the next cycle. This process is highly atom-economical as it avoids the need for an external reducing agent.

N-Alkylation of Aryl Amines with Alcohols

The direct N-alkylation of amines with alcohols is an increasingly popular and environmentally benign method for synthesizing substituted amines. This approach avoids the use of hazardous alkyl halides and often generates water as the only byproduct.

Principles of Green Chemistry in Amine Synthesis

The synthesis of amines through the N-alkylation of amines with alcohols aligns well with several principles of green chemistry. This method is atom-economical, as most of the atoms from the reactants are incorporated into the final product. The use of alcohols as alkylating agents is advantageous as they are generally less toxic and more environmentally friendly than traditional alkyl halides. Furthermore, when water is the only byproduct, the process minimizes waste generation. The development of reusable heterogeneous catalysts further enhances the green credentials of this synthetic route.

Transition Metal Catalysis for N-Alkylation (e.g., Iridium, Ruthenium Complexes)

Transition metal complexes, particularly those of iridium and ruthenium, are highly effective catalysts for the N-alkylation of amines with alcohols. dtu.dk

Iridium-catalyzed reactions have shown remarkable efficiency in this transformation. Iridium complexes, often featuring N-heterocyclic carbene (NHC) ligands, can catalyze the C-N bond formation through the borrowing hydrogen mechanism. rsc.org For instance, the N-alkylation of anilines with benzyl alcohol derivatives has been successfully achieved using iridium catalysts, providing excellent yields of the corresponding N-benzylanilines. nih.govnih.gov The catalytic cycle involves the iridium center facilitating both the dehydrogenation of the alcohol and the subsequent hydrogenation of the in-situ formed imine. rsc.org

Ruthenium-catalyzed systems are also widely used for the N-alkylation of anilines with alcohols. Similar to iridium, ruthenium complexes can operate via the borrowing hydrogen pathway. These catalysts are capable of promoting the reaction under relatively mild conditions, offering a broad substrate scope and good functional group tolerance. nih.gov

CatalystReactantsProductYield (%)Reference
NHC–Ir(III) complex4-methylaniline, Benzyl alcoholN-benzyl-4-methylaniline72 nih.gov
Iridium/grapheneAniline, Benzyl alcoholN-benzylanilineHigh nih.gov
[Cp*IrCl2]2Diamines, DiolsPiperazinesHigh dtu.dk

This interactive table showcases the yields of N-alkylation reactions using different transition metal catalysts for substrates similar to those required for the synthesis of this compound.

Derivatization Reactions Involving the this compound Core

The structural characteristics of this compound, featuring a tertiary amine attached to a substituted aromatic ring, make it a valuable precursor for a variety of more complex molecules. Its core structure can be chemically modified through reactions targeting the aromatic ring or the nitrogen atom, leading to a diverse range of derivatives.

Precursors for Azo Dye Synthesis and Related Chromophores

This compound and its isomers are important intermediates in the manufacturing of dyestuffs. iscpl.com Specifically, the related compound N-ethyl-N-benzyl-3-methylaniline serves as a key component in the synthesis of triarylmethane dyes such as Acid Blue 90. The general process for creating such dyes involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative. In the case of Acid Blue 90, benzaldehyde is condensed with N-ethyl-N-benzyl-3-methylaniline. The resulting leuco base is then sulfonated and oxidized to produce the final colored dye.

The N-benzyl-N-ethylaniline moiety acts as the coupling component in the formation of azo dyes. Diazotized aromatic amines (diazo components) react with the electron-rich aniline derivative to form an azo compound, characterized by the -N=N- bond which acts as a chromophore. For instance, new red azo dyes have been synthesized by coupling a diazonium salt with N-benzyl-N-ethyl-m-acetamide aniline. nih.gov

Table 1: Application in Azo Dye Synthesis

Precursor Compound Dye Class Example Dye
N-ethyl-N-benzyl-3-methylaniline Triarylmethane Acid Blue 90
N-benzyl-N-ethyl-m-acetamide aniline Azo Dye Red Azo Dyes

Intermediates in Rubber Chemical Production

While N-alkylanilines are broadly utilized in various industrial applications, specific documentation detailing the direct use of this compound as an intermediate in the production of rubber chemicals is not extensively covered in the provided research.

Formation of Benzamides and Sulfonylamino Derivatives

The tertiary amine structure of this compound does not lend itself to direct acylation or sulfonylation at the nitrogen atom, as it lacks the necessary N-H bond. However, the aromatic ring can undergo reactions, and related secondary amines are readily converted to benzamides and sulfonylamino derivatives.

Benzamide (B126) Formation: The synthesis of benzamides typically involves the reaction of a primary or secondary amine with a carboxylic acid or its activated derivative (like an acyl chloride). A general method involves the direct condensation of benzoic acids and amines. researchgate.net For a secondary amine like N-benzyl-4-methylaniline, this reaction would proceed via nucleophilic acyl substitution to form N-benzyl-N-(p-tolyl)benzamide.

Sulfonylamino Derivative Formation: Similarly, sulfonylamino derivatives (sulfonamides) are prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. This reaction, known as the Hinsberg test, is also used to distinguish between primary, secondary, and tertiary amines. A secondary amine like N-benzyl-4-methylaniline would react with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form a stable N,N-disubstituted sulfonamide.

Nitrosation and Nitration Reactions of Substituted N-Alkylanilines

The aniline core of this compound is susceptible to electrophilic substitution reactions such as nitrosation and nitration. The presence of multiple substituents on the ring and the nitrogen atom influences the reactivity and regioselectivity of these transformations.

Regioselective Nitration Pathways

The nitration of N-alkylanilines can be complex, as the strongly acidic conditions typically used can lead to protonation of the amino group, forming a deactivating, meta-directing anilinium ion. byjus.comlearncbse.in This can result in a mixture of ortho, para, and meta-substituted products. learncbse.in

However, milder, more regioselective methods have been developed. A practical method for the nitration of N-alkyl anilines uses tert-butyl nitrite (B80452) (TBN) under metal-free and acid-free conditions. acs.orgacs.orgnih.gov This reaction proceeds efficiently with a wide range of substrates to provide N-nitroso N-alkyl nitroanilines in excellent yields. acs.orgresearchgate.net The initial step is N-nitrosation, followed by ring nitration. For unsubstituted N-benzyl anilines, this method favors the formation of the para-nitro product over the ortho-nitro product. acs.org

In the case of this compound, the directing effects of the substituents must be considered:

The N-Benzyl-N-ethylamino group is a strongly activating, ortho-, para-directing group.

The 4-methyl group is a weakly activating, ortho-, para-directing group.

Given these directing effects, the incoming nitro group would be directed to the positions ortho to the amino group (positions 2 and 6) and ortho to the methyl group (position 3 and 5). The powerful directing effect of the amino group would likely dominate. Therefore, nitration is expected to occur primarily at the 2-position, ortho to the amino group. Steric hindrance from the bulky N-benzyl-N-ethyl group might slightly disfavor this position compared to an unsubstituted aniline, but the electronic activation is typically the overriding factor.

Table 2: Regioselectivity in Nitration of N-Alkylanilines

Reagent Conditions Key Intermediate Predominant Products
tert-Butyl Nitrite (TBN) Metal-free, Acid-free N-nitroso N-alkyl aniline N-nitroso N-alkyl nitroanilines (para- or ortho-nitro)

Mechanistic Studies of N-Nitrosation Reactions

The N-nitrosation of secondary amines is a significant reaction, leading to the formation of N-nitrosamines. For a secondary aromatic amine like this compound, this reaction typically proceeds through the electrophilic attack of a nitrosating agent on the nitrogen atom of the amine.

The most common mechanism for N-nitrosation occurs under acidic conditions, where sodium nitrite (NaNO₂) is converted to nitrous acid (HONO). libretexts.org The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgwikipedia.org The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion. A subsequent deprotonation step yields the stable N-nitrosamine. wikipedia.org

The rate of nitrosation is influenced by several factors, including the pH of the reaction medium and the basicity of the amine. Weakly basic amines, such as N-methylaniline, are more susceptible to nitrosation because the free amine is more readily available for reaction at lower pH values. nih.gov Conversely, strongly basic amines (pKa > 9.5) tend to be protonated in acidic conditions, which makes the lone pair on the nitrogen unavailable for nucleophilic attack, thus hindering the nitrosation reaction. nih.gov

Several reagents can be employed as nitrosating agents, each with its own reaction conditions.

Nitrosating AgentConditionsRemarks
Sodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl)Acidic (low pH)Forms nitrous acid in situ, which generates the nitrosonium ion (NO⁺). libretexts.orgwikipedia.org
Sodium Nitrite (NaNO₂) + Acetic Anhydride (Ac₂O)Mild, neutral conditions (e.g., dichloromethane at room temperature)A simple and efficient method for converting secondary amines to their nitroso derivatives in high yields. researchgate.net
tert-Butyl Nitrite (TBN)Metal-free, acid-free conditionsCan be used for chemoselective N-dealkylation-N-nitrosation of N-alkyl anilines. rsc.org
p-Toluenesulfonic acid-sodium nitriteMild conditions (room temperature)Provides a straightforward and chemo-selective method for N-nitrosation of secondary amines. jchr.org

The mechanism for the N-nitrosation of this compound would follow this general pathway, as illustrated in the steps below:

Formation of the Nitrosating Agent : In the presence of acid, nitrite salts form the nitrosonium ion (NO⁺).

Nucleophilic Attack : The nitrogen atom of this compound attacks the electrophilic nitrogen of the nitrosonium ion.

Deprotonation : A base (such as water) removes a proton from the nitrogen atom, resulting in the formation of N-Benzyl-N-ethyl-N-nitroso-4-methylaniline.

Hydrosilylation Reactions Leading to N-Substituted Amines

Hydrosilylation is a versatile reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond or a carbon-oxygen double bond. wikipedia.org This reaction is a key step in the synthesis of N-substituted amines through a process known as reductive amination. Direct reductive amination is considered one of the most practical methods for amine synthesis. themjalab.com It involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion in situ, which is then reduced to the corresponding amine. themjalab.com

The synthesis of a tertiary amine like this compound can be envisioned through the reductive amination of N-ethyl-4-methylaniline with benzaldehyde. In this process, a hydrosilane is used as the reducing agent.

A notable metal-free approach utilizes hydrosilatrane as a cheap, safe, and easy-to-handle reductant. themjalab.com This method allows for the synthesis of tertiary amines from a wide range of aldehydes and ketones with excellent functional group tolerance and chemoselectivity. themjalab.com The synthesis of tertiary amines using this method often requires no additives. themjalab.com

The general pathway for the hydrosilylation-based reductive amination to form a tertiary amine is as follows:

Iminium Ion Formation : The secondary amine (N-ethyl-4-methylaniline) reacts with an aldehyde (benzaldehyde) to form an iminium ion intermediate.

Hydrosilylation/Reduction : The hydrosilane (e.g., hydrosilatrane) delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine product (this compound).

Below is a table summarizing key aspects of hydrosilylation for the synthesis of tertiary amines.

FeatureDescription
Reaction Type Direct Reductive Amination (DRA) themjalab.com
Reactants Secondary Amine + Aldehyde/Ketone themjalab.com
Reducing Agent Hydrosilane (e.g., Hydrosilatrane, Triethylsilane) themjalab.com
Intermediate Imine or Iminium Ion themjalab.com
Catalyst Can be metal-free (e.g., using hydrosilatrane) themjalab.com or employ transition metal catalysts (e.g., Platinum, Rhodium, Nickel). rsc.orgprinceton.edu
Key Advantage High efficiency and functional group tolerance. themjalab.com Considered a practical and widely used method for amine synthesis. themjalab.com

While many hydrosilylation reactions are catalyzed by transition metals like platinum, the development of metal-free alternatives offers a greener and more cost-effective synthetic route. wikipedia.orgthemjalab.com

Advanced Spectroscopic and Structural Elucidation of N Benzyl N Ethyl 4 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For N-Benzyl-N-ethyl-4-methylaniline, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the benzyl (B1604629), ethyl, and 4-methylaniline (p-toluidine) moieties.

Based on analogous compounds, the expected chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: The aromatic protons of the benzyl group and the p-substituted aniline (B41778) ring typically appear in the range of δ 6.5-7.5 ppm. rsc.org The singlet for the methyl group on the aniline ring is anticipated around δ 2.30 ppm. rsc.org The methylene (B1212753) protons of the benzyl group would likely show a singlet near δ 4.4-4.5 ppm. The ethyl group protons would present as a quartet for the methylene group (CH₂) around δ 3.4 ppm and a triplet for the methyl group (CH₃) around δ 1.1-1.2 ppm, consistent with an ethyl group attached to a nitrogen atom. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons6.5 - 7.5Multiplet
Benzyl CH₂~ 4.4Singlet
Ethyl CH₂~ 3.4Quartet
Aniline Ring CH₃~ 2.3Singlet
Ethyl CH₃~ 1.1Triplet

Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.

Extrapolating from data for similar structures like N-benzyl-4-methyl-aniline and N-benzyl-N-ethylaniline, the aromatic carbons are expected to resonate in the δ 110-150 ppm region. rsc.org The carbon of the methyl group on the aniline ring is predicted to appear around δ 20.4 ppm. rsc.org The benzylic methylene carbon signal is anticipated around δ 54-56 ppm. For the ethyl group, the methylene carbon is expected around δ 45-47 ppm, and the terminal methyl carbon should appear at approximately δ 12-14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C (Substituted)126 - 148
Aromatic CH113 - 130
Benzyl CH₂54 - 56
Ethyl CH₂45 - 47
Aniline Ring CH₃~ 20
Ethyl CH₃12 - 14

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum for this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The aliphatic C-H stretching from the ethyl and benzyl groups would appear in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region. The absence of an N-H stretching band around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-N Stretch (Aromatic Amine)1250 - 1350

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations would be prominent, typically appearing in the 1580-1610 cm⁻¹ and 990-1010 cm⁻¹ regions. The symmetric "breathing" mode of the benzene (B151609) rings would also give a strong signal. C-H stretching vibrations will also be visible. For a closely related compound, N-benzyl-N-ethyl-m-toluidine, Raman spectral data is available, suggesting where key peaks might occur. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For this compound (C₁₆H₁₉N), the molecular weight is 225.33 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 225. A key fragmentation pathway for N-benzyl amines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. nih.gov Another significant fragmentation would be the loss of an ethyl group, resulting in a fragment at m/z 196 ([M-29]⁺). Alpha-cleavage next to the nitrogen atom can also lead to the loss of a methyl radical from the ethyl group, producing a fragment at m/z 210 ([M-15]⁺). nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Fragment Ion Description
225[C₁₆H₁₉N]⁺Molecular Ion
210[C₁₅H₁₆N]⁺Loss of a methyl radical (•CH₃)
196[C₁₄H₁₄N]⁺Loss of an ethyl radical (•C₂H₅)
91[C₇H₇]⁺Tropylium ion (often base peak)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and structural analysis of volatile and semi-volatile organic compounds. In the analysis of this compound, the electron ionization (EI) mode is typically employed, which subjects the molecule to high-energy electrons (70 eV), inducing fragmentation. The resulting mass spectrum is a unique fingerprint, characterized by the molecular ion peak and a series of fragment ions that reveal the compound's structure.

The molecular ion peak (M⁺) for this compound (molar mass: 225.33 g/mol ) is expected at a mass-to-charge ratio (m/z) of 225. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Benzylic C-N Bond Cleavage: The most prominent fragmentation pathway for N-benzyl amines is the cleavage of the bond between the benzyl group and the nitrogen atom. This results in the formation of the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91. This peak is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is also a common process. Loss of a methyl radical (•CH₃) from the N-ethyl group leads to a significant ion at m/z 210 ([M-15]⁺). nih.gov This fragment is observed as a major ion in the spectrum of the isomeric compound N-Benzyl-N-ethyl-m-toluidine. nih.gov

Further Fragmentation: Loss of the entire ethyl group (•C₂H₅) can produce an ion at m/z 196 ([M-29]⁺). Another possibility is the cleavage that produces a fragment corresponding to the N-ethyl-p-toluidine radical cation at m/z 134.

Analysis of the closely related compound N-Ethyl-N-benzylaniline, which lacks the 4-methyl group, shows major fragments at m/z 211 (M⁺), 196 ([M-CH₃]⁺), and a base peak at m/z 91 ([C₇H₇]⁺), supporting the predicted fragmentation pattern. nih.gov

Table 1: Predicted Major Ions in the GC-MS (EI) Spectrum of this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaFragmentation Pathway
225Molecular Ion[C₁₆H₁₉N]⁺-
210[M - CH₃]⁺[C₁₅H₁₆N]⁺α-cleavage (loss of methyl from ethyl group)
196[M - C₂H₅]⁺[C₁₄H₁₄N]⁺α-cleavage (loss of ethyl group)
134[CH₃-C₆H₄-N(H)-C₂H₅]⁺[C₉H₁₂N]⁺Cleavage of benzyl C-N bond
91Tropylium Ion[C₇H₇]⁺Cleavage of benzyl C-N bond

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS)

Unlike the hard ionization of GC-MS, Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, leaving the molecule intact. It is particularly useful for polar and thermally labile compounds, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) in the gas phase. For this compound, ESI-MS would be expected to produce a prominent ion at m/z 226, corresponding to the protonated species [C₁₆H₁₉N+H]⁺.

High-Resolution Mass Spectrometry (HR-MS) provides the capability to measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured accurate mass to the theoretical (calculated) mass, the molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. For the protonated this compound, the theoretical monoisotopic mass provides a precise target for HR-MS confirmation.

Predicted accurate mass values for common adducts of this compound are based on its molecular formula, C₁₆H₁₉N. uni.lu

Table 2: Theoretical High-Resolution Mass Data for this compound Adducts

Adduct FormulaAdduct NameTheoretical m/z (Da)
[C₁₆H₁₉N + H]⁺Protonated Molecule226.1596
[C₁₆H₁₉N + Na]⁺Sodium Adduct248.1415
[C₁₆H₁₉N + K]⁺Potassium Adduct264.1154

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probes

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its two key chromophores: the N-ethyl-p-toluidine system and the benzyl group's phenyl ring.

Electronic Transitions and Charge Transfer Dynamics

The absorption bands observed in the UV-Vis spectrum arise from specific electronic transitions. For this compound, these include:

π→π* Transitions: These are high-intensity transitions occurring within the aromatic π-electron systems of the tolyl and phenyl rings. Benzene itself exhibits primary absorption bands around 184 nm (ε > 10,000) and secondary, fine-structured bands around 255 nm (ε ≈ 200). In this compound, the substitution of the benzene rings with alkyl and amino groups (auxochromes) causes a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect).

n→π* Transitions: The nitrogen atom possesses a non-bonding lone pair of electrons (an n-orbital). A transition from this orbital to an antibonding π-orbital of the aromatic ring is possible. These n→π transitions are typically much weaker (lower molar absorptivity) than π→π* transitions and may be submerged or appear as a shoulder on the more intense absorption bands.

A significant feature of the electronic structure is the potential for intramolecular charge transfer (ICT). The N-ethyl-p-toluidine moiety is electron-donating due to the nitrogen lone pair and the activating methyl group. This can lead to a charge transfer transition where electron density moves from the substituted aniline ring towards the benzyl ring upon photoexcitation. The energy and intensity of this ICT band are often sensitive to the polarity of the solvent.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions for this compound

Approx. λₘₐₓ (nm)Molar Absorptivity (ε)Transition TypeAssociated Chromophore
~210 nmHighπ→πPhenyl and Tolyl Rings
~250-260 nmModerate-Highπ→π (Secondary Band)N-ethyl-p-toluidine
~290-310 nmLow-Moderateπ→π* / ICTFull Conjugated System

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

As of this writing, a single crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the analysis of structurally similar compounds, a hypothetical structure can be proposed. nih.govresearchgate.net

The molecule would feature a central nitrogen atom with a geometry that is approximately trigonal pyramidal, slightly deviating from a pure sp³ tetrahedral arrangement due to the influence of the aromatic rings. The two aromatic rings (tolyl and phenyl) are not expected to be coplanar due to steric hindrance between the ortho-hydrogens of the rings and the ethyl/benzyl substituents. For example, in the related structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 84.78°. nih.gov Bond lengths and angles would be expected to fall within standard ranges for C-C, C-N, and C-H bonds.

Table 4: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/SystemComments
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this type.
Space GroupP2₁/c or P-1Common centrosymmetric space groups.
Z (Molecules per unit cell)2 or 4-
Dihedral Angle (Tolyl-N-C-Phenyl)70-90°A significant twist is expected to minimize steric strain.
N-C Bond Lengths~1.38-1.47 ÅN-Aryl bond expected to be shorter than N-Alkyl bonds.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors (like N-H or O-H), the crystal packing of this compound would be primarily governed by weaker intermolecular forces. These include:

Van der Waals Forces: These are the dominant attractive forces, arising from temporary fluctuations in electron density.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond from a methyl or ethyl group on one molecule interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule. These interactions are directional and play a crucial role in the packing of many aromatic compounds.

Computational Chemistry and Theoretical Investigations of N Benzyl N Ethyl 4 Methylaniline

Density Functional Theory (DFT) for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. nih.gov Methods like B3LYP are frequently used in conjunction with basis sets such as 6-311G or 6-31+G(d,p) to model molecular systems. tci-thaijo.orgthaiscience.infonih.gov

The first step in a computational study is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For a flexible molecule like N-Benzyl-N-ethyl-4-methylaniline, this process is complex due to the multiple rotatable bonds: the C-N bonds of the ethyl and benzyl (B1604629) groups, and the bond between the nitrogen and the tolyl group.

Table 1: Expected Key Dihedral Angles for Conformational Analysis of this compound (Note: This table is illustrative of the parameters that would be investigated in a conformational study.)

Dihedral AngleDescriptionExpected Influence on Conformation
C(ethyl)-N-C(tolyl)-C(ring)Rotation of the ethyl group relative to the tolyl ring.Influences steric interactions and nitrogen lone pair availability.
C(benzyl)-N-C(tolyl)-C(ring)Rotation of the benzyl group relative to the tolyl ring.Major determinant of the molecule's overall shape and accessibility of the nitrogen.
N-C(benzyl)-C(phenyl)-C(ring)Rotation of the benzyl-phenyl group.Affects the spatial orientation of the second aromatic ring.

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the modes of vibration (stretching, bending, wagging, etc.) that are active in Infrared (IR) and Raman spectroscopy. Comparing the calculated spectrum with experimental data allows for precise assignment of the observed spectral bands.

For this compound, key vibrational modes would include:

N-H stretching: Not applicable for this tertiary amine.

C-H stretching: Separate frequencies are expected for the aromatic protons on the benzyl and tolyl rings and the aliphatic protons of the ethyl and methylene (B1212753) bridge groups.

C-N stretching: Vibrations associated with the bonds between the nitrogen and the three connected carbon atoms.

C=C stretching: Aromatic ring vibrations.

CH₃ and CH₂ modes: Bending and rocking vibrations from the methyl and ethyl groups.

Studies on related compounds like 4-nitroaniline (B120555) and various benzamide (B126) derivatives show that DFT calculations can accurately predict these frequencies, although a scaling factor is often applied to the computed values to better match experimental results. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability and chemical reactivity. nih.govthaiscience.info

In this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylaniline moiety, specifically involving the nitrogen lone pair and the π-system of the tolyl ring. The electron-donating methyl and ethyl groups would further raise the energy of the HOMO compared to unsubstituted aniline (B41778). The LUMO is likely to be distributed over the π-antibonding orbitals of the benzyl group's phenyl ring. The analysis of FMOs helps predict how the molecule will interact with other chemical species and identifies the most probable sites for reaction. tci-thaijo.org

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: These parameters are calculated from HOMO and LUMO energies to quantify reactivity.)

DescriptorFormulaChemical Significance
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.net
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This method provides a detailed picture of the charge distribution and intramolecular interactions. q-chem.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. materialsciencejournal.org For this compound, a significant interaction is expected between the nitrogen's lone pair (a donor NBO) and the antibonding π* orbitals of the attached benzyl and tolyl rings (acceptor NBOs). The energy associated with this delocalization (E(2) stabilization energy) indicates the strength of the hyperconjugative or resonance effects. These charge transfer interactions are crucial for stabilizing the molecule and influencing its electronic properties and reactivity. materialsciencejournal.orgresearchgate.net

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netsamipubco.com It is invaluable for identifying the electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. tci-thaijo.orgresearchgate.net On an MESP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MESP map would be expected to show the most negative potential localized around the nitrogen atom due to its lone pair of electrons. The π-systems of the aromatic rings would also exhibit negative potential. Conversely, the hydrogen atoms of the alkyl groups would show regions of positive potential. Such maps provide a clear, intuitive guide to the molecule's reactive behavior. thaiscience.info

Reaction Mechanism Elucidation via Computational Methods

Beyond static molecular properties, computational chemistry is a powerful tool for elucidating reaction mechanisms. acs.org For instance, the synthesis of this compound often involves the N-alkylation of a precursor amine. tsijournals.comrsc.org DFT calculations can be used to model the entire reaction pathway, including reactants, transition states, intermediates, and products.

By calculating the energies of these species, a potential energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate. Computational studies on the N-alkylation of anilines with alcohols, for example, have explored mechanisms involving catalysts and have detailed the steps of alcohol oxidation, imine formation, and subsequent reduction. nih.govrsc.org A similar theoretical study on the formation of this compound could clarify the step-by-step mechanism, identify the rate-determining step, and explain the role of catalysts or reagents, providing insights that are difficult to obtain through experimental means alone.

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary reactions. wikipedia.org It postulates the existence of a quasi-equilibrium between the reactants and a high-energy "transition state" structure, which is the point of maximum energy along the minimum energy path from reactants to products. wikipedia.orgbath.ac.uk This path is known as the reaction coordinate.

Key Principles of Transition State Theory:

Potential Energy Surface (PES): Reactions are visualized as movement across a multi-dimensional potential energy surface, where the energy of the system is a function of its atomic coordinates. Reactants and products occupy energy minima on this surface.

Saddle Point: The transition state corresponds to a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other directions. wikipedia.org

Reaction Coordinate: This is the pathway of lowest potential energy connecting reactants and products via the transition state. Analysis of the reaction coordinate provides a detailed step-by-step view of the geometric changes (bond breaking and formation) that occur during a chemical transformation. bath.ac.uk

No-Recrossing Assumption: A core assumption of TST is that once a molecule crosses the transition state, it proceeds directly to products without returning to the reactant state. bath.ac.uk

For this compound, a potential reaction to study would be its N-dealkylation (either de-benzylation or de-ethylation), which is a common metabolic pathway for such compounds. nih.gov A reaction coordinate analysis would map the progressive stretching and breaking of the C-N bond, revealing the precise geometry and energy of the transition state for the removal of either the benzyl or ethyl group.

Kinetics and Thermodynamic Parameters of Reactions

By calculating the energies of the reactants and the transition state, it is possible to determine key kinetic and thermodynamic parameters that define the reaction's feasibility and speed. These calculations are typically performed using methods like Density Functional Theory (DFT). researchgate.net

Activation Energy (ΔG‡): The Gibbs free energy of activation is the difference in free energy between the transition state and the reactants. wikipedia.org A lower activation energy corresponds to a faster reaction rate.

Enthalpy of Activation (ΔH‡): This represents the change in enthalpy required to reach the transition state. wikipedia.org

Entropy of Activation (ΔS‡): This term reflects the change in disorder when moving from the reactants to the transition state. A positive value suggests a more disordered transition state, while a negative value indicates a more ordered one. wikipedia.org

The Eyring equation, a cornerstone of TST, connects the rate constant (k) of a reaction to these thermodynamic parameters:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and R is the gas constant.

For a hypothetical reaction involving this compound, computational studies would yield data similar to those presented in the illustrative table below.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound (Illustrative Example)
ParameterValueUnit
ΔG‡ (Gibbs Free Energy of Activation)110.5kJ/mol
ΔH‡ (Enthalpy of Activation)95.2kJ/mol
ΔS‡ (Entropy of Activation)-51.3J/(mol·K)
Calculated Rate Constant (k) at 298 K1.2 x 10-4s-1

Advanced Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. acs.org The surface is generated by partitioning the electron density of a molecule in a crystal into a region that is closer to the nucleus of that molecule than to any other nucleus.

The surface can be mapped with various properties to highlight different aspects of intermolecular interactions:

d_norm: This property maps normalized contact distances to the surface. Red spots indicate contacts shorter than the van der Waals radii (key interactions), white areas represent contacts around the van der Waals limit, and blue areas show longer contacts. mdpi.com

Shape Index and Curvedness: These properties help to identify complementary hollows and bumps on the surface, which are characteristic of π-π stacking interactions. mdpi.com

For this compound, a Hirshfeld analysis would reveal the dominant forces holding the molecules together in a crystal, such as van der Waals forces from H···H contacts and potential C-H···π interactions involving the aromatic rings. The table below provides an illustrative example of the kind of data a 2D fingerprint plot analysis would yield.

Table 2: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of this compound (Illustrative Example)
Interaction TypeContribution (%)
H···H55.2%
C···H / H···C38.5%
N···H / H···N4.1%
C···C1.5%
Other0.7%

Energy Framework Calculations

Building upon the geometric insights from Hirshfeld analysis, energy framework calculations quantify the energetic significance of the intermolecular interactions. This method calculates the interaction energies between a central molecule and its neighbors within a defined radius, typically using DFT.

Comprehensive Search Reveals No Documented Catalytic Applications for this compound

Following an extensive review of scientific literature and chemical databases, no specific research findings or data have been identified regarding the use of the chemical compound this compound as a scaffold or ligand in the catalytic applications outlined in the provided structure. The requested article, focusing on its role in homogeneous and heterogeneous catalysis, as well as in specific amination and alkylation processes, cannot be generated with scientific accuracy due to the absence of published research in these areas.

Searches for the utilization of this compound in metal-catalyzed organic transformations, as a component in polymer-supported or mesoporous material-based catalysts, or as a direct participant in catalytic amination and alkylation have yielded no results. The available literature primarily discusses the synthesis of this compound or its metabolic pathways, rather than its application in catalytic processes. For instance, some studies focus on the in vitro hepatic microsomal metabolism of N-benzyl-N-ethyl-p-toluidine, examining its N-dealkylation and N-oxidation products, which is a biological context rather than a synthetic catalytic one.

While the general fields of catalysis mentioned are well-established, and related aniline derivatives may function as ligands, there is no specific evidence to support the creation of an article detailing research findings, data tables, and in-depth analysis for this compound itself. Crafting an article based on the provided outline would require speculation and could not be supported by factual, citable research, thereby failing to meet the required standards of a professional and authoritative scientific document.

Therefore, the generation of an article on "Catalytic Applications and Ligand Development Based on this compound Scaffolds" is not feasible at this time based on currently available scientific information.

Catalytic Applications and Ligand Development Based on N Benzyl N Ethyl 4 Methylaniline Scaffolds

Role in Specific Catalytic Reactions

Catalysis in Carbon-Carbon Bond Formation (e.g., Baylis-Hillman Analogues)

The formation of carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. The Baylis-Hillman reaction is a prominent example, creating a C-C bond between an activated alkene and an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.org While common catalysts include tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) and phosphines, research has also explored the utility of other amine structures. wikipedia.orgnih.gov

A notable example that demonstrates the potential of scaffolds analogous to N-Benzyl-N-ethyl-4-methylaniline is the use of a polystyrene-bound 4-(N-benzyl-N-methylamino)pyridine as a catalyst. rsc.org This polymer-supported catalyst, which shares the core N-benzyl-N-alkylaminoaryl structure, has been successfully employed in the Baylis-Hillman coupling of aromatic aldehydes with α,β-unsaturated ketones. rsc.org The reaction, depicted in the scheme below, yields densely functionalized allylic alcohols, which are valuable intermediates for further synthetic transformations. wikipedia.org

Scheme 1: Baylis-Hillman Reaction Catalyzed by an Immobilized N-Benzyl-N-methylaminopyridine Analogue

Generated code

The key advantage of using this type of supported catalyst is its reusability. rsc.org Being bound to a solid polystyrene resin, the catalyst can be easily recovered from the reaction mixture by simple filtration and reused in subsequent batches, which is both economically and environmentally beneficial. rsc.org The study demonstrated that this heterogeneous catalyst was effective for the coupling of various aromatic aldehydes and α,β-unsaturated ketones. rsc.org

Hydrosilylation Catalysis

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond (such as a carbon-carbon double or triple bond), is a widely used industrial process for producing organosilicon compounds. While this reaction is most famously catalyzed by transition metal complexes, particularly those of platinum, research into metal-free catalyst systems is an active area.

Currently, there is a lack of specific documented research detailing the direct application of this compound itself as a primary catalyst for hydrosilylation reactions. The catalytic activity of tertiary amines in certain hydrosilylation reactions is known, but often as co-catalysts or under specific conditions. The nucleophilic character of the nitrogen atom in the this compound scaffold could theoretically play a role in activating the Si-H bond or the unsaturated substrate, but this remains a hypothetical application without direct experimental validation in the available literature. Further research would be required to establish whether this specific aniline (B41778) derivative possesses the requisite electronic and steric properties to effectively catalyze this transformation.

Catalyst Design Principles and Immobilization Strategies

The development of effective and reusable catalysts is a cornerstone of sustainable chemistry. The design principles for catalysts based on scaffolds like this compound and its analogues revolve around tuning the electronic and steric environment of the catalytically active nitrogen atom and enabling efficient recovery and reuse.

Catalyst Design Principles:

Nucleophilicity: The core of the catalytic activity in reactions like the Baylis-Hillman is the nucleophilicity of the tertiary amine. The electron-donating effect of the ethyl group and the p-methyl group on the aniline ring in this compound enhances the electron density on the nitrogen atom, making it a potent nucleophile to initiate the catalytic cycle.

Steric Hindrance: The benzyl (B1604629) and ethyl groups provide a specific steric environment around the nitrogen. This can be crucial for influencing the stereoselectivity of a reaction, although it can also hinder the approach of bulky substrates.

Scaffold Modification: The aromatic rings of the scaffold offer sites for modification. Introducing different substituents can fine-tune the catalyst's electronic properties, solubility, and ultimately, its reactivity and selectivity.

Immobilization Strategies:

Immobilizing a catalyst on a solid support is a key strategy for improving its practical utility by simplifying separation and enabling recycling. As demonstrated with the Baylis-Hillman catalyst analogue, 4-(N-benzyl-N-methylamino)pyridine, attachment to a polymer support is a highly effective method. rsc.org

Polymer Support: The most common approach involves covalently linking the catalyst molecule to a pre-formed polymer, such as polystyrene (often in the form of Merrifield resin). rsc.org This is typically achieved by incorporating a reactive handle (like a chloromethyl group on the polymer) that can form a bond with a suitable position on the catalyst molecule, often one of the aromatic rings.

Inorganic Supports: Alternatively, catalysts can be grafted onto inorganic supports like silica (B1680970) or alumina. This involves modifying the surface of the support with functional groups that can then be used to anchor the catalyst molecule.

The primary benefit of immobilization is the creation of a heterogeneous catalyst system. rsc.org This allows for the catalyst to be used in flow-through reactors, simplifies product purification by eliminating the need for chromatographic separation of the catalyst, and significantly reduces catalyst loss, allowing for multiple reuse cycles. rsc.org

Table of Research Findings on an Analogous Catalyst System

CatalystReaction TypeSubstratesKey FindingReference
Polystyrene-bound 4-(N-benzyl-N-methylamino)pyridineBaylis-HillmanAromatic aldehydes, α,β-unsaturated ketonesAn effective and reusable heterogeneous catalyst for C-C bond formation. rsc.org

Advanced Analytical Methodologies for N Benzyl N Ethyl 4 Methylaniline in Research Matrices

Chromatographic Separations and Detection

Chromatographic techniques are powerful tools for the separation and analysis of N-Benzyl-N-ethyl-4-methylaniline from complex mixtures. The choice of method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Detailed research findings on the HPLC analysis of this compound are not extensively published; however, methods for closely related N-substituted anilines can be adapted. For instance, the analysis of similar compounds often employs reversed-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a pH modifier like phosphoric acid or formic acid to ensure the analyte is in a suitable ionic state for optimal separation and peak shape. rsc.org

A key aspect of HPLC method development is the optimization of the mobile phase composition to achieve adequate separation from impurities and starting materials. Gradient elution, where the concentration of the organic solvent is varied during the run, is often employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the aromatic rings in this compound exhibit strong absorbance in the UV region.

Table 1: Illustrative HPLC Parameters for Analysis of N-Substituted Anilines

ParameterConditionSource
Column C18 (Reversed-Phase) rsc.org
Mobile Phase Acetonitrile/Water with Phosphoric Acid rsc.org
Detection UV-Vis Detector researchgate.net
Flow Rate Typically 1.0 mL/minGeneral HPLC practice
Injection Volume 5-20 µLGeneral HPLC practice

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. nih.gov In the context of this compound, TLC can be used to quickly assess the conversion of starting materials to the desired product during its synthesis.

For the analysis of N-substituted anilines, silica (B1680970) gel is a commonly used stationary phase. The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of non-polar and polar solvents is typically used, with the ratio adjusted to control the retention factor (Rf) of the compounds. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether would be appropriate. rsc.org

Visualization of the separated spots on the TLC plate can be achieved under UV light, as the aromatic nature of the compound allows for fluorescence quenching on a fluorescent indicator-impregnated plate. Alternatively, chemical staining reagents can be used for visualization. nih.gov

Table 2: Typical TLC Conditions for N-Substituted Aniline (B41778) Analysis

ParameterDescriptionSource
Stationary Phase Silica gel 60 F254 rsc.org
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v) rsc.org
Visualization UV light (254 nm) or chemical stain nih.gov

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. spectrochem.in It is particularly well-suited for the purity assessment of this compound and for monitoring the final stages of its synthesis, ensuring the removal of volatile starting materials and by-products.

In GC, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. For aniline derivatives, a capillary column with a non-polar or medium-polarity stationary phase is often used. mdpi.comjfda-online.com

The GC instrument is typically equipped with a Flame Ionization Detector (FID) for general-purpose purity analysis or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities. GC-MS combines the separation power of GC with the identification capabilities of MS, providing detailed structural information about the analytes. mdpi.comjfda-online.com The retention time in GC is a characteristic feature of a compound under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Table 3: General GC Parameters for Purity Analysis of Aniline Derivatives

ParameterConditionSource
Column Capillary column (e.g., DB-5ms, HP-5ms) mdpi.comjfda-online.com
Carrier Gas Helium or Nitrogen mdpi.com
Injector Temperature 250-280 °C mdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.comjfda-online.com
Oven Program Temperature ramp (e.g., 100°C to 280°C at 10°C/min)General GC practice

Spectroscopic Detection and Quantification Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical structure and concentration. vulcanchem.com

Spectroscopic data for this compound has been reported, providing characteristic signals for its identification. vulcanchem.com

Table 4: Reported Spectroscopic Data for this compound

TechniqueCharacteristic Signals/PeaksSource
¹H NMR δ 7.44–7.34 ppm (aromatic protons), δ 4.08 ppm (quartet, ethyl CH₂), δ 1.18 ppm (triplet, ethyl CH₃) vulcanchem.com
¹³C NMR δ 139.4–117.9 ppm (aromatic carbons), δ 65.9 ppm (benzyl carbon), δ 28.4 ppm (ethyl carbons) vulcanchem.com
IR Spectroscopy 1600–1450 cm⁻¹ (C=C aromatic), 2850–2950 cm⁻¹ (C-H aliphatic) vulcanchem.com

Environmental Transformation and Biotransformation Pathways of N Benzyl N Ethyl 4 Methylaniline

Microbial Degradation Studies of N-Alkyl Aryl Amines

The microbial breakdown of aromatic and alkyl amines is a key process in their environmental degradation. While specific studies on N-Benzyl-N-ethyl-4-methylaniline are limited, the degradation of related compounds provides insight into potential pathways.

Bacterial degradation of aromatic amines typically proceeds through the formation of catechols, which are then subject to ring cleavage via either ortho- or meta-pathways. nih.gov The initial steps often involve the release of the amino group as ammonia (B1221849), either before or after the aromatic ring is cleaved. nih.gov

For alkylamines, a common degradation route involves the cleavage of the C-N bond, which produces an aldehyde and ammonium. nih.gov The resulting aldehyde can then be oxidized to a carboxylic acid. nih.gov For this compound, this suggests two potential initial degradation steps: cleavage of the N-ethyl bond to yield N-benzyl-4-methylaniline and acetaldehyde, and cleavage of the N-benzyl bond to yield N-ethyl-4-methylaniline and benzaldehyde (B42025).

These intermediates would then undergo further degradation. The aromatic amines would likely be hydroxylated to form catechols, followed by ring fission. nih.gov The aliphatic aldehydes would be oxidized to their corresponding carboxylic acids.

A variety of bacteria have the capacity to utilize amines as a source of carbon and nitrogen. frontiersin.org Genera such as Pseudomonas, Bacteroides, Clostridium, and Lactobacillus are known to be involved in the degradation of amino compounds. nih.govnih.gov

The enzymes involved in these processes are diverse and include monoamine and diamine oxidases, dehydrogenases, and hydroxylases. nih.govnih.gov For instance, some Pseudomonas species possess alkylamine dehydrogenases that can act on a broad range of long-chain alkylamines. nih.gov The catabolism of amino acids by gut microbiota can lead to the production of various metabolites, including ammonia and phenolic compounds. nih.gov This indicates that similar processes could occur in soil and water environments containing amine-degrading microorganisms.

The microbial community in environments such as activated sludge is capable of degrading various amines, highlighting the importance of biological wastewater treatment in removing these compounds. nih.gov

Formation of Nitrosamine (B1359907) Byproducts in Chemical Processes and Environment

A significant concern with secondary and tertiary amines is their potential to form N-nitrosamines, a class of compounds that are often potent carcinogens. nih.gov this compound, as a tertiary amine, can act as a precursor to nitrosamines.

Nitrosamine formation typically occurs through the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (formed from nitrite (B80452) in acidic conditions). acs.org For tertiary amines like this compound, the mechanism can involve the formation of a nitrosammonium ion, which then undergoes cleavage to yield a nitrosamine and a carbonyl compound. nih.gov

The conditions for nitrosamine formation can be present in various industrial processes, during storage of materials, and in the environment, particularly in water treatment processes involving chloramination where both amines and nitrosating agents may be present. acs.orgnih.gov The presence of nitrite in pharmaceutical manufacturing, for example, has been identified as a root cause for the formation of nitrosamine impurities. nih.gov

The specific nitrosamine that could be formed from this compound is N-nitroso-N-benzyl-4-methylaniline or N-nitroso-N-ethyl-4-methylaniline, following dealkylation. The carcinogenicity of nitrosamines is linked to their metabolic activation by cytochrome P450 enzymes to form alkylating agents that can damage DNA. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-N-ethyl-4-methylaniline, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves alkylation of 4-methylaniline derivatives. For example, benzylation using benzyl chloride in the presence of a base (e.g., NaHCO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TEBABr) under reflux conditions can yield the target compound . Optimization may include varying solvent systems (e.g., water/organic biphasic), adjusting stoichiometric ratios of reactants, or employing microwave-assisted synthesis to reduce reaction time. Purity can be monitored via TLC (Rf values) or HPLC .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H NMR should show signals for the benzyl group (δ ~4.3–4.5 ppm, singlet for CH₂), ethyl group (δ ~1.2–1.4 ppm, triplet for CH₃; δ ~3.3–3.5 ppm, quartet for CH₂), and aromatic protons (δ ~6.5–7.5 ppm) .
  • IR : Look for N-H stretching (3300–3500 cm⁻¹) and aromatic C=C bonds (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 239 for [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact with skin; work in a fume hood .
  • Waste Disposal : Neutralize with dilute acid (e.g., 1 M HCl) before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How do microsomal metabolism studies inform the stability and bioactivity of this compound?

  • Methodological Answer : Incubate the compound with hepatic microsomes (e.g., from hamsters or rabbits) to identify metabolites. Use HPLC-UV or LC-MS to detect hydroxylated derivatives (e.g., N-benzyl-4-hydroxymethylaniline). Compare retention times and spectral data with synthetic standards . Species-specific differences in metabolite profiles (e.g., rabbit vs. hamster) may indicate divergent metabolic pathways requiring further kinetic analysis (e.g., Vmax, Km) .

Q. How can contradictory data in metabolic or synthetic studies be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent reaction conditions (temperature, solvent purity, catalyst loading) across experiments .
  • Cross-Validation : Use orthogonal analytical methods (e.g., TLC vs. HPLC for purity; NMR vs. X-ray crystallography for structure) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences (e.g., metabolite yields across species) .

Q. What strategies enhance regioselectivity in N-alkylation reactions for analogues of this compound?

  • Methodological Answer :

  • Catalyst Design : Use chiral catalysts (e.g., BINAP ligands) to control stereochemistry in asymmetric alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor N-alkylation over competing C-alkylation.
  • Protecting Groups : Temporarily protect reactive sites (e.g., –NH₂) with Boc groups to direct benzylation/ethylation .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate dipole moments, HOMO/LUMO energies (e.g., using Gaussian or ORCA software).
  • QSAR Models : Corrogate logP, solubility, and bioavailability using tools like Schrödinger’s QikProp .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., receptors) to guide drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.